molecular formula C10H7ClIN3O B12114565 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo-

4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo-

Katalognummer: B12114565
Molekulargewicht: 347.54 g/mol
InChI-Schlüssel: LAQVGSHDIFLIFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- is a heterocyclic compound that contains a pyrimidinone core with amino, chlorophenyl, and iodo substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorobenzonitrile with iodine and a suitable base in a polar solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization and substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodo substituent can be reduced to form deiodinated products.

    Substitution: The chlorophenyl and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Deiodinated and dechlorinated products.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- involves its interaction with specific molecular targets. The amino and iodo groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-bromo-
  • 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-fluoro-
  • 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-chloro-

Uniqueness

The presence of the iodo substituent in 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- imparts unique properties such as increased molecular weight and potential for halogen bonding. These characteristics can enhance the compound’s biological activity and specificity compared to its bromo, fluoro, and chloro analogs.

Eigenschaften

Molekularformel

C10H7ClIN3O

Molekulargewicht

347.54 g/mol

IUPAC-Name

2-amino-4-(4-chlorophenyl)-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7ClIN3O/c11-6-3-1-5(2-4-6)8-7(12)9(16)15-10(13)14-8/h1-4H,(H3,13,14,15,16)

InChI-Schlüssel

LAQVGSHDIFLIFU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(C(=O)NC(=N2)N)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.